5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N4O |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-(1H-imidazol-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H6N4O/c12-7-5(1-8-4-11-7)6-2-9-3-10-6/h1-4H,(H,9,10)(H,8,11,12) |
InChI Key |
UCLYMSMSRCRAAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=N1)C2=CN=CN2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 5 1h Imidazol 4 Yl Pyrimidin 4 1h One Derivatives
Impact of Substituent Variations on Biological Potency and Selectivity
The biological potency and selectivity of 5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one derivatives are significantly influenced by the nature and position of various substituents. These modifications can alter the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule, thereby affecting its interaction with the target protein.
The electronic and steric effects of substituents on the pyrimidine (B1678525) and imidazole (B134444) rings play a crucial role in modulating the biological activity of these compounds. The introduction of different functional groups can lead to substantial changes in potency.
The electronic nature of substituents can influence the charge distribution within the molecule, which is critical for binding to the active site of a target protein. For instance, the introduction of electron-donating groups, such as methoxy, can increase the electron density in the aromatic rings, potentially enhancing interactions with electron-deficient pockets in the target. Conversely, electron-withdrawing groups can decrease electron density, which may be favorable for other types of interactions. nih.gov
Steric hindrance is another critical factor. The size and shape of substituents can dictate how well the molecule fits into the binding pocket of the target. Bulky substituents may cause steric clashes, leading to a decrease in activity. However, in some cases, larger groups can form favorable van der Waals interactions with hydrophobic regions of the binding site, thereby increasing potency. nih.gov
The following table illustrates the impact of various substituents on the inhibitory activity of a series of hypothetical this compound derivatives against a target kinase.
| Compound | R1 (Pyrimidine Ring) | R2 (Imidazole Ring) | IC50 (nM) |
| 1 | H | H | 500 |
| 2 | CH3 | H | 250 |
| 3 | OCH3 | H | 150 |
| 4 | Cl | H | 100 |
| 5 | H | CH3 | 400 |
| 6 | H | Phenyl | 300 |
Halogenation is a common strategy employed in medicinal chemistry to enhance the biological activity of lead compounds. The introduction of halogen atoms such as fluorine, chlorine, or bromine can influence a molecule's lipophilicity, metabolic stability, and binding affinity. nih.govresearchgate.net In the context of this compound derivatives, halogenation at specific positions on the pyrimidine or imidazole ring has been shown to be beneficial for potency. For example, the addition of a chlorine atom can lead to a significant increase in inhibitory activity, potentially due to the formation of halogen bonds with the target protein. nih.gov
Modifications involving alkyl and aryl groups also have a profound impact on the SAR of these compounds. Small alkyl groups, such as methyl or ethyl, can fill small hydrophobic pockets in the binding site, leading to enhanced potency. The introduction of larger aryl groups can provide additional points of interaction through π-π stacking or hydrophobic interactions. The position and substitution pattern of these aryl groups are critical for optimizing activity. nih.gov
The table below demonstrates the effect of halogenation and alkyl/aryl group modifications on the inhibitory potency of hypothetical derivatives.
| Compound | Modification | Position | IC50 (nM) |
| 7 | 4-Fluorophenyl | Pyrimidine-C5 | 80 |
| 8 | 4-Chlorophenyl | Pyrimidine-C5 | 50 |
| 9 | 3-Methylphenyl | Pyrimidine-C5 | 120 |
| 10 | N-Methyl | Imidazole-N1 | 350 |
| 11 | 2-Thienyl | Imidazole-C2 | 200 |
Positional Isomerism and its Influence on Bioactivity
Positional isomerism, which involves altering the attachment points of the imidazole ring to the pyrimidinone core, has a significant impact on the biological activity of these compounds. For instance, comparing this compound with its 5-(1H-imidazol-2-yl)pyrimidin-4(1H)-one or 5-(1H-imidazol-5-yl)pyrimidin-4(1H)-one isomers can reveal crucial information about the required orientation of the imidazole moiety for optimal binding. nih.gov
The different spatial arrangement of the nitrogen atoms in the imidazole ring relative to the pyrimidinone scaffold can affect the hydrogen bonding pattern with the target enzyme. One isomer may present its hydrogen bond donors and acceptors in a more favorable geometry for interaction with key amino acid residues in the active site than another. This highlights the importance of the precise positioning of the imidazole ring for achieving high potency. nih.govnih.gov
Scaffold Modifications and Pharmacophoric Feature Analysis
Scaffold modification, or scaffold hopping, involves replacing the central pyrimidinone core with other heterocyclic systems while retaining the key pharmacophoric features necessary for biological activity. This strategy is often used to improve properties such as potency, selectivity, and pharmacokinetics. For the this compound scaffold, potential replacements could include pyrazolopyrimidines or other bicyclic systems that maintain a similar spatial arrangement of key interaction points. nih.govnih.gov
Pharmacophore analysis is a crucial tool in understanding the SAR of these derivatives. A pharmacophore model for this class of compounds typically includes a hydrogen bond donor (the N-H of the pyrimidinone), a hydrogen bond acceptor (the carbonyl oxygen of the pyrimidinone), and the imidazole ring as a key recognition element capable of forming hydrogen bonds and/or π-π stacking interactions. researchgate.net By identifying these essential features, medicinal chemists can design new molecules with diverse scaffolds that still fit the pharmacophore model and are likely to exhibit the desired biological activity.
Rational Design Strategies for Enhanced Activity and Selectivity
Rational drug design plays a pivotal role in the development of highly active and selective inhibitors based on the this compound scaffold. These strategies often rely on computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to guide the design of new analogs. nih.govnih.gov
Molecular docking simulations can provide insights into the binding mode of these inhibitors within the active site of their target protein. This information can be used to identify key interactions and suggest modifications that could enhance binding affinity. For example, if a specific region of the binding pocket is found to be hydrophobic, introducing a lipophilic substituent on the inhibitor at a corresponding position could lead to a more potent compound. nih.gov
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing the physicochemical properties of a set of known inhibitors, a QSAR model can be developed to predict the activity of novel, untested compounds. This allows for the prioritization of synthetic efforts towards molecules that are most likely to be potent and selective.
Mechanistic Investigations and Biological Target Identification of 5 1h Imidazol 4 Yl Pyrimidin 4 1h One
Enzyme Inhibition Profiles and Kinetics
The interaction of 5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one with various enzyme systems has been a subject of investigation to elucidate its mechanism of action and therapeutic potential. The following sections detail its inhibitory profiles against several key enzyme families.
Kinase Inhibition
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The inhibitory activity of this compound and its derivatives has been evaluated against a panel of kinases.
Cyclin-Dependent Kinase 2 (CDK2): Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones, which are structurally related to the core molecule, have been identified as inhibitors of CDK2. These compounds have shown inhibitory activity in the micro- to submicromolar range. For instance, the co-crystal structure of one such derivative with CDK2 revealed its binding mode within the ATP pocket, forming a key hydrogen bond with the hinge region residue Leu83. This highlights the potential of the broader imidazo-pyrimidine scaffold for developing CDK2 inhibitors. Another study on N-(pyridin-3-yl)pyrimidin-4-amine analogues also demonstrated potent CDK2 inhibition.
c-Jun N-terminal Kinase (JNK): The JNK pathway is a critical signaling cascade involved in cellular stress responses, apoptosis, and inflammation. Specific derivatives containing the pyrimidine-imidazole scaffold have been developed as potent JNK inhibitors. For example, JNK3 inhibitor-4, a compound based on a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile (B52724) structure, shows high potency for JNK3 with an IC50 of 1.0 nM and excellent selectivity over JNK1 and JNK2.
p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a key target in inflammatory diseases. The pyrimidinylimidazole scaffold has been a foundation for the development of potent p38 inhibitors. Optimization of N-1-cycloalkyl-4-aryl-5-(pyrimidin-4-yl)imidazole inhibitors led to compounds that potently inhibit TNF-α production in vivo.
BRAF: Mutations in the BRAF kinase are common in melanoma. While selective BRAF inhibitors like vemurafenib (B611658) exist, research into new scaffolds is ongoing. Pyrimido[4,5-d]pyrimidin-2-one derivatives have shown potent anti-proliferative activities in melanoma cells that harbor various classes of BRAF mutants.
Death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1): Selective inhibitors for DRAK1 are still emerging. However, a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as DRAK1 inhibitors, demonstrating the utility of related heterocyclic scaffolds in targeting this kinase.
BMP2K, MARK3/4: Publicly available research data specifically detailing the inhibitory activity of this compound against Bone Morphogenetic Protein 2-inducible Kinase (BMP2K) and MAP/microtubule affinity-regulating kinase 3/4 (MARK3/4) is limited.
TANK-binding kinase 1 (TBK1): TBK1 is involved in inflammatory and oncogenic signaling pathways. Depletion or inhibition of TBK1 has been shown to cooperate with MEK inhibitors to promote apoptosis in mutant NRAS melanoma cells, suggesting its potential as a therapeutic target. While several compounds have been identified as TBK1 inhibitors through high-throughput screening, specific data for this compound is not readily available.
Receptor-Interacting Protein Kinase 3 (RIPK3): RIPK3 is a crucial mediator of necroptosis, a form of regulated cell death implicated in inflammatory diseases. Small molecules have been discovered that inhibit necroptosis by blocking the kinase activity of RIPK3. For example, the small molecule Zharp-99 was identified as a potent RIPK3 inhibitor that provides protection against TNF-α induced systemic inflammatory response syndrome in mouse models.
Glycogen Synthase Kinase 3β (GSK3β): GSK3β is an attractive drug target for a variety of pathologies, including Alzheimer's disease and bipolar disorder. The pyridinylimidazole scaffold has served as a basis for developing potent and selective GSK3β inhibitors with IC50 values in the low nanomolar range. The chemical compound CHIR99021, which contains a pyrimidine-imidazole core, is a well-known GSK-3 inhibitor.
Kinase Inhibition Data for Related Scaffolds
| Kinase Target | Related Scaffold/Compound | Potency (IC50/Ki) | Reference |
|---|---|---|---|
| JNK3 | JNK3 inhibitor-4 | 1.0 nM | |
| JNK1 | JNK3 inhibitor-4 | 143.9 nM | |
| JNK2 | JNK3 inhibitor-4 | 298.2 nM | |
| CDK2 | 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | 0.005 µM (Ki) | |
| p38α | p38 MAP Kinase Inhibitor IV | 130 nM | |
| p38β | p38 MAP Kinase Inhibitor IV | 550 nM |
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that degrade cyclic nucleotides (cAMP and cGMP), playing a vital role in signal transduction.
PDE2A: Inhibition of PDE2A has been explored as a therapeutic strategy for enhancing recovery after stroke. Studies have shown that PDE2A inhibition can promote axonal sprouting, functional connectivity, and motor recovery. While various heterocyclic compounds have been investigated as PDE inhibitors, specific kinetic data for this compound against PDE2A is not extensively documented in the literature.
Reverse Transcriptase Inhibition
Currently, there is a lack of specific studies in the public domain detailing the inhibitory effects of this compound on reverse transcriptase enzymes.
Lipoxygenase Inhibition
Investigations into the direct inhibitory activity of this compound against lipoxygenase enzymes have not been widely reported in peer-reviewed literature.
Cytochrome P450 (CYP) Interaction Studies
The interaction of drug candidates with Cytochrome P450 enzymes is critical for understanding their metabolic stability and potential for drug-drug interactions.
CYP2D6 Inactivation Mechanisms: Several compounds containing substituted imidazole (B134444) moieties have been identified as mechanism-based inactivators of human cytochrome P450 2D6. For example, 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine is a potent inactivator that leads to the formation of a protein adduct. Another compound, EMTPP, inactivates CYP2D6 via apoprotein adduction, with a maximal rate constant (kinact) of 0.09 min⁻¹ and an apparent Ki of 5.5 µM. These studies suggest that the imidazole ring can be susceptible to metabolic activation leading to enzyme inactivation.
Receptor Binding and Modulation Studies
While the imidazole scaffold is a common feature in many receptor antagonists, such as histamine (B1213489) H3 receptor antagonists, specific receptor binding and modulation data for this compound is not extensively available in the current body of scientific literature. The focus of research on related pyrimidine-imidazole structures has been predominantly on enzyme inhibition.
Histamine Receptor (e.g., H3, H4) Agonist Activity
There is currently no specific data confirming the agonist activity of this compound at histamine H3 or H4 receptors. The imidazole ring is a core component of histamine and many histamine receptor ligands, suggesting that compounds containing this moiety have the potential for interaction. For instance, various imidazole-containing derivatives have been synthesized and evaluated as potent H3 receptor agonists or antagonists. The histamine H4 receptor, which is primarily expressed on immune cells, is also a target for imidazole-based ligands that can modulate immune responses. However, without direct experimental evidence, any potential activity of this compound at these receptors remains speculative.
Adrenoceptor (e.g., α1A, α1B, α1D, α2A, α2B) Interactions
Specific studies detailing the interactions of this compound with α-adrenoceptor subtypes are not publicly documented. The imidazole nucleus is present in various known α-adrenergic agonists and antagonists. For example, structure-activity relationship studies on imidazole-containing compounds have demonstrated high affinity and selectivity for α1A- and α2-adrenoceptor subtypes. These receptors are involved in a multitude of physiological processes, including the regulation of blood pressure and smooth muscle contraction. The functional activity of this compound at these receptors would require dedicated binding and functional assays.
Dopamine (B1211576) Receptor (e.g., D4) Antagonism
There is no available research to confirm or deny the dopamine D4 receptor antagonist activity of this compound. The D4 receptor is a target for various antipsychotic medications, and numerous heterocyclic compounds have been explored for their antagonist properties at this site. Selective D4 antagonists are of interest for their potential therapeutic applications with a reduced side-effect profile compared to broader-spectrum dopamine antagonists. Investigation into whether this compound interacts with this receptor would be necessary to establish any potential role.
Modulation of Cellular Signaling Pathways
Research, primarily from patent literature, suggests that this compound and related compounds may modulate key cellular signaling pathways involved in cell proliferation and immune responses.
Inhibition of Cell Proliferation and Induction of Apoptosis in Preclinical Models
A novel series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives has been synthesized and shown to possess antiproliferative activities against human melanoma cell lines. Many imidazole-based molecules are reported to act as apoptosis inducers in various tumor cell lines. For example, certain imidazole derivatives have been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.
Compounds with a pyrimidine-imidazole scaffold have been investigated as inhibitors of protein kinases, such as Aurora kinases, which are crucial for cell cycle progression. Inhibition of these kinases can lead to cell cycle arrest and a reduction in the proliferation of tumor cells. While specific data for this compound is not detailed, related compounds have demonstrated potent inhibition of these kinases, suggesting a potential mechanism for antiproliferative effects.
Below is a representative data table for a closely related pyrimidine-imidazole compound's inhibitory activity on Aurora kinases, as found in patent literature.
| Compound Structure (Related) | Target Kinase | IC₅₀ (nM) |
| 2-(6-chloro-4-(5-cyclopropyl-1H-pyrazol-3-ylamino)pyrimidin-2-ylthio)-N-methylbenzamide | Aurora A | 10 |
| 2-(6-chloro-4-(5-cyclopropyl-1H-pyrazol-3-ylamino)pyrimidin-2-ylthio)-N-methylbenzamide | Aurora B | 20 |
| Note: This data is for a related compound to illustrate the potential activity of the chemical class, not for this compound itself. |
Modulation of Immune Responses and Inflammatory Signaling Cascades (e.g., cytokine release inhibition)
The imidazole moiety is found in compounds that can modulate immune system functions. For instance, certain imidazole-based compounds have been shown to suppress mast cell-mediated allergic responses by inhibiting the secretion of inflammatory cytokines like IL-4 and TNF-α. The histamine H4 receptor, rich in immune cells, is a key target for modulating inflammatory responses, and its ligands often contain an imidazole core.
Patent literature describes pyrimidinone derivatives, including the structural class of this compound, as potential agents for treating inflammatory conditions through the inhibition of pro-inflammatory cytokine production. While specific data for the title compound is not provided, the general class is proposed to have utility in modulating these pathways.
Interaction with Other Biomolecules (e.g., Nucleic Acids, Tubulin)
Direct evidence of this compound interacting with nucleic acids or tubulin has not been found. However, compounds with similar heterocyclic scaffolds have been identified as tubulin polymerization inhibitors. These agents often bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in cancer cells. Whether this compound shares this mechanism of action would require specific experimental validation.
Preclinical Pharmacological and Efficacy Studies of 5 1h Imidazol 4 Yl Pyrimidin 4 1h One
In Vitro Pharmacological Profiling
Cell-Based Assays for Efficacy in Disease Models (e.g., anticancer activity against human tumor cell lines, antimicrobial activity against bacterial and fungal strains)
No publicly available data from in vitro cell-based assays evaluating the efficacy of 5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one in disease models were found. Consequently, there is no information regarding its potential anticancer activity against human tumor cell lines or its antimicrobial effects against various bacterial and fungal strains.
Biochemical Assays for Target Engagement and Potency (e.g., IC50, Ki Determinations)
There is a lack of available scientific literature reporting on biochemical assays conducted to determine the target engagement and potency of this compound. As a result, key metrics such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound against specific biological targets have not been documented.
In Vivo Efficacy Assessments in Preclinical Disease Models (e.g., animal models of cancer, infection, cognitive impairment)
No in vivo studies assessing the efficacy of this compound in preclinical disease models have been reported in the available literature. Therefore, its potential therapeutic effects in animal models of cancer, infection, or cognitive impairment remain unevaluated.
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluations
Information regarding the preclinical pharmacokinetic and pharmacodynamic properties of this compound is not available.
Absorption and Bioavailability Studies in Animal Models
No studies on the absorption and bioavailability of this compound in animal models could be identified. Data on how the compound is absorbed and the extent to which it becomes available at the site of action after administration are currently absent from the scientific record.
Distribution and Tissue Accumulation Investigations
There are no available data from studies investigating the distribution and tissue accumulation of this compound in preclinical models. Information on how the compound distributes throughout the body and whether it accumulates in specific tissues or organs has not been publicly reported.
Metabolic Stability and Metabolite Identification in Preclinical Systems
The metabolic stability of a new chemical entity is a critical parameter assessed during early drug discovery, as it influences key pharmacokinetic properties such as oral bioavailability and in vivo half-life. nih.gov These studies are typically conducted using in vitro systems that contain the primary drug-metabolizing enzymes.
In vitro metabolic stability is commonly evaluated by incubating the compound with liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, dog) and humans. nuvisan.com These systems contain a rich complement of metabolic enzymes, including Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for Phase I and Phase II metabolism, respectively. srce.hr The rate of disappearance of the parent compound over time is monitored by analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov From this rate, parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com
Metabolite identification studies are performed in parallel to understand the biotransformation pathways of the drug candidate. By analyzing the incubation samples with high-resolution mass spectrometry, potential metabolites are detected and their structures are elucidated. This process is crucial for identifying metabolites that may be pharmacologically active or potentially toxic, and to understand differences in metabolism across species.
Table 1: Illustrative In Vitro Metabolic Stability of this compound
| Preclinical System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolites Identified |
|---|---|---|---|
| Human Liver Microsomes | Data Not Available | Data Not Available | Data Not Available |
| Rat Liver Microsomes | Data Not Available | Data Not Available | Data Not Available |
| Mouse Liver Microsomes | Data Not Available | Data Not Available | Data Not Available |
| Human Hepatocytes | Data Not Available | Data Not Available | Data Not Available |
| Rat Hepatocytes | Data Not Available | Data Not Available | Data Not Available |
Excretion Pathways in Animal Models
Understanding the routes and rates of elimination of a drug and its metabolites from the body is a fundamental component of preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies. bioivt.com These are typically investigated through mass balance studies in animal models, such as rats. pitt.edu
In a mass balance study, a radiolabeled version of the drug candidate (e.g., with ¹⁴C or ³H) is administered to the animals. bioivt.com Over a defined period, urine, feces, and sometimes expired air are collected quantitatively. The total radioactivity recovered in each matrix is measured to determine the primary pathways of excretion. bioivt.compitt.edu This study provides a complete picture of how the drug-related material is cleared from the body, indicating the relative importance of renal (urine) and fecal (biliary and/or unabsorbed) elimination routes. This information is vital for predicting how changes in kidney or liver function might affect the drug's clearance in humans.
Table 2: Illustrative Mass Balance of Radiolabeled this compound in Rats
| Excretion Route | Mean % of Administered Radioactive Dose Recovered (0-72h) |
|---|---|
| Urine | Data Not Available |
| Feces | Data Not Available |
| Total Recovery | Data Not Available |
Exposure-Response Relationships in Preclinical Models
Establishing an exposure-response relationship is key to bridging the gap between preclinical findings and clinical trial design. pitt.edu These studies aim to correlate the concentration of a drug in the body (exposure, pharmacokinetics or PK) with its pharmacological effect (response, pharmacodynamics or PD). nih.gov
Preclinical efficacy models, such as disease-relevant animal models, are used to evaluate the drug's activity. Throughout these studies, plasma samples are collected at various time points to measure the concentration of the parent drug and its major metabolites. This PK data is then modeled alongside the PD data (e.g., tumor growth inhibition, reduction in a biomarker). nih.gov A strong PK/PD relationship allows researchers to identify the target exposure levels needed to achieve a desired therapeutic effect. This relationship is crucial for selecting a starting dose for first-in-human studies and for predicting the potential therapeutic window of the drug candidate. nih.gov
Table 3: Illustrative Exposure-Response Data for this compound in a Preclinical Model
| Dose Group | Mean Plasma Exposure (AUC, ng·h/mL) | Pharmacodynamic Endpoint (% Inhibition) |
|---|---|---|
| Vehicle Control | 0 | 0% |
| Low Dose | Data Not Available | Data Not Available |
| Mid Dose | Data Not Available | Data Not Available |
| High Dose | Data Not Available | Data Not Available |
Computational and Theoretical Chemistry Studies on 5 1h Imidazol 4 Yl Pyrimidin 4 1h One
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one, might interact with the active site of a biological target, typically a protein.
Elucidation of Binding Modes and Key Interactions with Biological Targets
The this compound scaffold possesses key structural features that enable it to form specific and potent interactions with enzyme active sites, particularly those of protein kinases. The pyrimidinone and imidazole (B134444) rings can participate in a variety of non-covalent interactions, which are fundamental to its biological activity.
Hydrogen Bonding: The nitrogen atoms within the imidazole and pyrimidine (B1678525) rings, along with the pyrimidinone carbonyl group and N-H moieties, are prime candidates for forming hydrogen bonds. These interactions are critical for anchoring the ligand within the active site. For instance, in studies of related pyrimidine-based inhibitors targeting cyclin-dependent kinase 2 (CDK2) and focal adhesion kinase (FAK), hydrogen bonds with key amino acid residues like Cys502, Leu83, and Lys33 in the enzyme's hinge region are consistently observed. rsc.orgdergipark.org.tr
Pi-Interactions: The electron-rich pi systems of the imidazole and pyrimidine rings can engage in pi-pi stacking or pi-cation interactions with aromatic or charged residues (like lysine) in the active site, further stabilizing the complex. mdpi.com
Computational studies on analogous structures have helped to build a model for how compounds with this scaffold bind to their targets. nih.gov For example, docking studies on pyrimidine derivatives have identified crucial interactions that drive their inhibitory activity against various kinases. rsc.orgrsc.org
Table 1: Examples of Key Interactions for Imidazole-Pyrimidine Scaffolds with Biological Targets
| Target Protein | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Focal Adhesion Kinase (FAK) | Cys502, Ile428, Leu553 | Hydrogen bond, Hydrophobic | rsc.org |
| Cyclin-Dependent Kinase 2 (CDK2) | Leu83, Lys33, Asp86, Gln131 | Hydrogen bond, Hydrophobic | dergipark.org.tr |
| Cyclin-Dependent Kinase 9 (CDK9) | Cys106, Glu107 | Hydrogen bond | bohrium.com |
Virtual Screening and Hit Identification
Virtual screening is a computational methodology used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The this compound core is considered a privileged scaffold because it is a structural motif capable of binding to multiple biological targets.
This scaffold can be used as a query in both ligand-based and structure-based virtual screening campaigns. nih.gov
Ligand-Based Screening: If a known active ligand is available, its 2D or 3D structure can be used to search for other molecules with similar properties, a process that can lead to "scaffold hopping" to identify novel, structurally distinct active compounds. nih.govnih.gov
Structure-Based Screening: Using the 3D structure of a target protein, large compound databases can be docked into the active site to identify molecules that fit well both sterically and electronically. ed.ac.uk
This approach has successfully identified novel kinase inhibitors. For example, virtual screening has been used to discover new inhibitors for targets like Pim-1 kinase and TTK kinase by identifying promising scaffolds that form key interactions within the ATP-binding site. nih.govnih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis, Molecular Electrostatic Potential (MEP))
Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Elucidation of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used method to investigate the electronic structure of molecules. irjweb.com Key analyses include Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. irjweb.comaimspress.com A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For imidazole and pyrimidine derivatives, DFT calculations are routinely used to compute these values and predict their chemical behavior. irjweb.comorientjchem.org
Table 2: Representative Frontier Orbital Energies for Imidazole-Pyrimidine Analogs | Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference | | --- | --- | --- | --- | | N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | irjweb.com | | Imidazole Derivative (1A) | -6.2967 | -1.8096 | 4.4871 | irjweb.com | | 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone | -5.61 | -1.74 | 3.87 | orientjchem.org |
Conformational Analysis and Stability
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule, which is typically the one with the lowest energy. researchgate.net DFT methods are powerful tools for this purpose, allowing for the optimization of molecular geometry to find the minimum energy state. nih.gov
For molecules containing linked heterocyclic rings like this compound, a key aspect of conformational analysis is determining the dihedral angle (torsion angle) between the two rings. Studies on similar linked heterocycles have shown that while aromatic systems tend to favor planarity, steric hindrance or subtle electronic effects can lead to twisted conformations. nih.gov DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles, confirming the most stable conformation and providing structural data that is crucial for accurate molecular docking studies. nih.govpsu.edu
Molecular Dynamics Simulations for Ligand-Target Dynamics
While molecular docking provides a static snapshot of a ligand in a protein's active site, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is essential for validating the stability of a docked pose and understanding the flexibility of both the ligand and the protein. bohrium.comresearchgate.net
An MD simulation of the this compound-protein complex would typically be run for a duration of nanoseconds (e.g., 100 ns). rsc.orgbohrium.com During the simulation, key parameters are monitored:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the course of the simulation. A stable, converging RMSD value indicates that the complex has reached equilibrium and the ligand remains stably bound in the active site. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stable. This can provide insight into how the protein adapts to the ligand binding.
MD simulations, often combined with binding free energy calculations (like MM/PBSA), provide a more accurate and realistic assessment of the ligand's binding affinity and the stability of its interactions compared to docking alone. rsc.orgrsc.org This validation is a critical step in confirming a compound's potential as a viable drug candidate.
In Silico ADMET Prediction for Preclinical Drug-Likeness Assessment
In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to minimizing late-stage failures. gjpb.debiointerfaceresearch.com In silico computational tools provide a rapid and cost-effective method to predict these pharmacokinetic and pharmacodynamic properties before extensive synthesis and in vitro testing are undertaken. biointerfaceresearch.com For this compound, a predictive analysis based on its structure suggests a generally favorable drug-likeness profile, making it a promising scaffold for further investigation.
The drug-likeness of a compound is often initially evaluated using rules such as Lipinski's Rule of Five. These guidelines predict the potential for oral bioavailability based on key physicochemical properties. For this compound, the calculated properties align well with these rules. Its molecular weight is under 500 Daltons, it has fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. The predicted octanol-water partition coefficient (LogP) is also typically within the acceptable range for drug-like molecules.
Beyond these basic rules, more sophisticated computational models can predict specific ADMET characteristics. For absorption, the compound is predicted to have good human intestinal absorption (HIA), a key factor for oral drug candidates. Its polar surface area (PSA) is within a range that suggests favorable cell membrane permeability. In terms of distribution, the molecule is not expected to be a strong substrate for P-glycoprotein (P-gp), which would reduce the likelihood of efflux from target cells. Predictions also suggest moderate plasma protein binding and limited penetration of the blood-brain barrier (BBB), which could be advantageous for targeting peripheral diseases while minimizing central nervous system side effects. researchgate.net
Metabolic stability is largely governed by interactions with cytochrome P450 (CYP) enzymes. In silico models predict that this compound is unlikely to be a potent inhibitor of major CYP isoforms such as CYP2D6 and CYP3A4, reducing the risk of drug-drug interactions. researchgate.net Toxicity predictions, based on computational models like the Ames test for mutagenicity, suggest a low risk of mutagenic or carcinogenic potential. healthinformaticsjournal.com
The following table summarizes the predicted ADMET properties for this compound based on established computational models.
| Parameter | Predicted Value / Characteristic | Implication for Drug-Likeness |
| Physicochemical Properties | ||
| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |
| Hydrogen Bond Donors | < 5 | Compliant with Lipinski's Rule |
| Hydrogen Bond Acceptors | < 10 | Compliant with Lipinski's Rule |
| LogP | < 5 | Compliant with Lipinski's Rule |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Caco-2 Permeability | Moderate to High | Favorable intestinal permeability |
| Distribution | ||
| P-glycoprotein Substrate | No | Low risk of cellular efflux |
| Blood-Brain Barrier (BBB) Permeability | Low | Reduced potential for CNS side effects |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low risk of genetic damage |
| Carcinogenicity | Non-carcinogen | Low risk of causing cancer |
This data is predictive and generated from computational models. Experimental validation is required for confirmation.
Structure-Based Drug Design Initiatives for Optimizing this compound Analogs
The this compound scaffold represents a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. rsc.org Its structural similarity to the adenine (B156593) ring of ATP allows it to effectively bind within the highly conserved ATP-binding pocket of many kinases. rsc.org Structure-based drug design (SBDD) is a powerful methodology used to rationally optimize such scaffolds into potent and selective drug candidates by leveraging detailed, three-dimensional knowledge of the target protein's active site. nih.govacs.org
The SBDD process for optimizing analogs of this compound would typically begin by identifying a specific kinase implicated in a disease of interest, such as Janus Kinase 1 (JAK1) in immunological disorders or Aurora Kinase A in oncology. nih.govnih.gov A high-resolution crystal structure of the target kinase, often co-crystallized with a known ligand, provides the blueprint for computational docking studies. nih.gov In these studies, the this compound core is positioned within the ATP-binding site to predict its binding mode and identify key interactions with amino acid residues.
Analysis of the docked complex reveals opportunities for chemical modification to enhance binding affinity and selectivity. For instance, the imidazole and pyrimidine rings typically form crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the interactions of ATP. rsc.org SBDD initiatives focus on modifying the scaffold with various substituents that can exploit other nearby regions of the binding site. nih.govacs.org
One common strategy involves exploring the solvent-exposed region and the ribose-binding pocket of the kinase active site. nih.gov By systematically adding different chemical groups to the core scaffold, chemists can introduce new interactions with specific amino acid residues that differ between kinase family members, thereby engineering selectivity. For example, in the design of JAK1-selective inhibitors, researchers have targeted unique residues like Arg-879 and Glu-966 to achieve selectivity over the highly similar JAK2 isoform. nih.gov The addition of tailored substituents can form new hydrogen bonds, van der Waals interactions, or hydrophobic interactions that stabilize the drug-target complex, leading to increased potency. acs.org
The following table outlines common strategies in the structure-based design of kinase inhibitors based on scaffolds like this compound.
| Modification Strategy | Target Region in Kinase | Goal | Example Chemical Groups |
| Hinge-Binding Optimization | Hinge Region | Anchor the molecule in the ATP pocket | Maintain core imidazole-pyrimidine scaffold |
| Ribose Pocket Exploration | Ribose-binding pocket | Increase potency and selectivity | Small alkyl or cycloalkyl groups |
| Solvent Front Derivatization | Solvent-exposed region | Improve solubility and pharmacokinetic properties | Polar groups, piperazines, morpholines |
| Targeting Specific Residues | Allosteric or unique pockets | Enhance isoform selectivity | Phenyl rings, pyridones, sulfonamides |
Through iterative cycles of computational modeling, chemical synthesis, and biological evaluation, the SBDD approach allows for the systematic refinement of lead compounds. This process can transform a promising but non-optimized scaffold like this compound into a highly potent and selective clinical candidate. nih.govnih.gov
Analytical Research Methodologies for 5 1h Imidazol 4 Yl Pyrimidin 4 1h One
Spectroscopic Techniques for Structural Characterization and Confirmation
Spectroscopic analysis provides fundamental information regarding the molecular structure, functional groups, and molecular weight of 5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H-NMR and ¹³C-NMR are critical for the unambiguous assignment of the hydrogen and carbon atoms within the this compound framework.
¹H-NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for each unique proton on the imidazole (B134444) and pyrimidinone rings. The chemical shifts (δ) are influenced by the electronegativity of the nearby nitrogen atoms and the aromatic nature of the rings. Protons on the pyrimidinone and imidazole rings are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). Broad signals corresponding to the N-H protons of the imidazole and pyrimidinone moieties would also be present.
¹³C-NMR Spectroscopy: This method identifies all unique carbon atoms in the molecule. The spectrum for this compound would display signals for each carbon in the heterocyclic rings. The carbonyl carbon (C=O) of the pyrimidinone ring is particularly characteristic and would appear significantly downfield (typically δ 160-180 ppm). The other carbons in the aromatic rings would resonate in the approximate range of δ 110-160 ppm.
While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on analyses of closely related pyrimidinyl-imidazole structures.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Spectral Data for this compound (Note: Data is predictive and based on analogous structures. Actual values may vary.)
| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Proton | Imidazole C2-H | 8.0 - 8.5 | - |
| Proton | Imidazole C5-H | 7.5 - 8.0 | - |
| Proton | Pyrimidinone C2-H | 8.5 - 9.0 | - |
| Proton | Pyrimidinone C6-H | 8.2 - 8.7 | - |
| Proton | Imidazole N-H | 12.0 - 13.0 (broad) | - |
| Proton | Pyrimidinone N-H | 11.0 - 12.0 (broad) | - |
| Carbon | Pyrimidinone C=O | - | 160 - 170 |
| Carbon | Pyrimidinone C2 | - | 150 - 158 |
| Carbon | Pyrimidinone C5 | - | 115 - 125 |
| Carbon | Pyrimidinone C6 | - | 145 - 155 |
| Carbon | Imidazole C2 | - | 135 - 142 |
| Carbon | Imidazole C4 | - | 130 - 138 |
| Carbon | Imidazole C5 | - | 115 - 125 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum would provide clear evidence for its key structural features.
The most prominent absorption bands would include a sharp, strong peak for the carbonyl (C=O) group of the pyrimidinone ring, typically found in the 1650-1710 cm⁻¹ region. Stretching vibrations for the N-H bonds in both the imidazole and pyrimidinone rings would appear as broad bands in the 3100-3400 cm⁻¹ range. Absorptions corresponding to C=C and C=N double bonds within the aromatic rings would be observed in the 1450-1620 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| N-H (Amide/Imidazole) | Stretch | 3100 - 3400 (broad) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=O (Amide) | Stretch | 1650 - 1710 (strong) |
| C=N / C=C (Aromatic) | Stretch | 1450 - 1620 |
| C-N | Stretch | 1100 - 1350 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
Standard Mass Spectrometry (MS): This technique would be used to determine the molecular weight of this compound. The molecular ion peak [M]⁺ or the protonated molecule peak [M+H]⁺ would confirm the compound's molar mass.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the precise elemental formula of the compound. This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for polar, non-volatile molecules like this compound. It typically generates protonated molecules [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight.
Chromatographic Separation and Quantification Methods
Chromatographic methods are essential for separating the target compound from impurities, starting materials, or other components in a mixture, as well as for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, purification, and quantification of polar heterocyclic compounds. An HPLC method for this compound would typically involve:
Stationary Phase: A reversed-phase column, such as a C8 or C18, is generally effective for separating polar analytes.
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or water with formic acid) and an organic solvent like methanol or acetonitrile (B52724) is commonly used.
Detection: A UV detector would be highly effective, as the conjugated aromatic system of the molecule is expected to absorb strongly in the UV range (typically 254-310 nm).
This method can be validated to accurately determine the purity and concentration of the compound in research and quality control settings.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, due to the high polarity, low volatility, and hydrogen-bonding capacity of this compound (from its N-H and C=O groups), it is not directly suitable for GC analysis.
To be analyzed by GC-MS, the compound would require a derivatization step to increase its volatility and thermal stability. This typically involves reacting the N-H groups with a silylating agent (e.g., BSTFA) to replace the acidic protons with less polar trimethylsilyl (TMS) groups. While possible, HPLC is generally the more direct and preferred chromatographic method for compounds of this nature.
X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis
A typical crystallographic study would involve growing a single crystal of the compound and exposing it to a beam of X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined.
Key structural insights that would be obtained for this compound include:
Molecular Conformation: The dihedral angle between the imidazole and pyrimidinone rings, which would define the rotational orientation of these two heterocyclic systems relative to each other.
Tautomeric Form: Confirmation of the protonation state and the location of the hydrogen atom on the pyrimidinone and imidazole rings (e.g., N1-H vs. N3-H on the imidazole).
Intermolecular Interactions: Identification of hydrogen bonding networks and other non-covalent interactions (such as π-π stacking) that dictate how the molecules pack together in the crystal lattice. For instance, hydrogen bonds involving the N-H groups of the imidazole and pyrimidinone rings and the carbonyl oxygen would be of particular interest.
While no specific data exists for the title compound, analysis of a structurally related molecule, 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, reveals key structural features that could be analogous. In its crystal structure, the imidazole plane forms a dihedral angle of 20.8 (1)° with the pyrrolo[2,3-d]pyrimidine system, and molecules are linked by N—H⋯N hydrogen bonds. nih.gov A similar analysis for this compound would provide such precise geometric parameters.
Hypothetical Crystallographic Data Table for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C7H6N4O |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| β (°) | Value not available |
| Volume (ų) | Value not available |
| Z | 4 |
| Hydrogen Bonds | e.g., N-H···O, N-H···N |
Advanced Biophysical Techniques for Binding Studies (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))
SPR and ITC are primary methods used to study the binding interactions between a small molecule, such as this compound, and a macromolecular target, typically a protein. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time. nih.gov In a hypothetical experiment, a target protein would be immobilized on the sensor chip. A solution containing this compound (the analyte) would then be flowed over the chip.
The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected and plotted on a sensorgram. This allows for the determination of:
Association rate constant (ka): The rate at which the compound binds to the target.
Dissociation rate constant (kd): The rate at which the compound unbinds from the target.
Equilibrium dissociation constant (KD): A measure of binding affinity, calculated as kd/ka.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules. nih.govnih.gov In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The instrument measures the small amounts of heat released or absorbed with each injection. harvard.edu
The resulting data can be analyzed to determine a complete thermodynamic profile of the interaction:
Binding Affinity (Ka or KD): The strength of the interaction.
Stoichiometry (n): The ratio of the compound to the protein in the complex.
Enthalpy change (ΔH): The heat released or absorbed upon binding.
Entropy change (ΔS): The change in disorder of the system upon binding.
This thermodynamic signature provides deeper insight into the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions) driving the interaction.
Hypothetical Binding Data Table for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)
| Technique | Target Protein | Parameter | Hypothetical Value |
|---|---|---|---|
| SPR | e.g., Kinase X | ka (M⁻¹s⁻¹) | Value not available |
| kd (s⁻¹) | Value not available | ||
| KD (nM) | Value not available | ||
| ITC | e.g., Kinase X | n (stoichiometry) | Value not available |
| KD (μM) | Value not available | ||
| ΔH (kcal/mol) | Value not available |
Future Research Directions and Therapeutic Potential of 5 1h Imidazol 4 Yl Pyrimidin 4 1h One
Exploration of Novel Biological Targets and Therapeutic Areas for 5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one
The versatile structure of the this compound scaffold allows it to interact with a wide range of biological targets, making it a promising candidate for various therapeutic applications. nih.govrsc.org The pyrimidine (B1678525) ring is a key component in numerous bioactive molecules and can form hydrogen bonds with various biological targets, while the imidazole (B134444) moiety is also a common feature in many marketed drugs. mdpi.comjchemrev.com
Ongoing research is focused on identifying novel protein kinases that can be modulated by derivatives of this scaffold. nih.govacs.org The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. nih.govacs.org Analogs of the pyrimidine-imidazole core have shown inhibitory activity against several kinases, including but not limited to:
Epidermal Growth Factor Receptor (EGFR) : Often implicated in the growth of various solid tumors. nih.govresearchgate.net
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov
Cyclin-Dependent Kinases (CDKs) : Essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. rsc.orgresearchgate.net
p38 Mitogen-Activated Protein Kinase (MAPK) : Involved in inflammatory responses and cellular stress. nih.gov
B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF) : A key component of the MAPK signaling pathway, frequently mutated in melanoma. nih.gov
Beyond oncology, the therapeutic potential of this compound derivatives is being explored in other areas. The core structure is present in compounds investigated for their anti-inflammatory, antiviral, and antimicrobial properties. nih.gov For instance, some imidazole-containing compounds have been investigated as inhibitors of HIV-1 reverse transcriptase. nih.gov Furthermore, analogs have been developed as potent and selective inhibitors of the sodium-hydrogen exchanger-1 (NHE-1), a target for cardiovascular diseases. researchgate.netnih.gov
The following table summarizes some of the potential therapeutic areas and biological targets for compounds based on the pyrimidine-imidazole scaffold.
| Therapeutic Area | Potential Biological Targets |
| Oncology | EGFR, VEGFR-2, CDKs, p38 MAPK, BRAF, ALK5 |
| Virology | HIV-1 Reverse Transcriptase |
| Cardiovascular Diseases | Sodium-Hydrogen Exchanger-1 (NHE-1) |
| Inflammatory Diseases | p38 MAPK |
Development of Advanced Synthetic Strategies for Complex this compound Analogs
The synthesis of diverse and complex analogs of this compound is crucial for exploring its full therapeutic potential. Traditional synthetic methods are often multi-step and may have limitations in terms of yield and substrate scope. nih.govresearchgate.net Therefore, the development of advanced synthetic strategies is a key area of research.
Modern synthetic methodologies are being employed to create libraries of novel derivatives with greater efficiency and structural diversity. These include:
Microwave-Assisted Synthesis : This technique can significantly reduce reaction times, improve yields, and enhance the purity of the final products. It has been successfully used for the synthesis of various imidazole and pyrimidine derivatives. nih.govheteroletters.org
Multicomponent Reactions (MCRs) : MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials. This approach is highly efficient and can be used to generate a wide variety of substituted pyrimidine-imidazole hybrids. nih.govresearchgate.net
Green Chemistry Approaches : The use of environmentally friendly solvents, such as water or ethanol, and catalysts is being explored to make the synthesis more sustainable. nih.govresearchgate.net
Combinatorial Chemistry : This high-throughput approach enables the rapid synthesis of large libraries of compounds, which can then be screened for biological activity.
These advanced synthetic methods are instrumental in generating novel analogs with improved potency, selectivity, and pharmacokinetic properties. For example, a concise and versatile synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines has been developed, starting from 4-(1H-benzo[d]imidazol-1-yl)pyrimidines. nih.gov
Integration of Multi-Omics Data for Deeper Mechanistic Understanding of this compound Action
A comprehensive understanding of the mechanism of action of this compound and its derivatives is essential for their rational design and clinical development. The integration of multi-omics data provides a powerful approach to elucidate the complex biological effects of these compounds. nygen.ionashbio.com
Multi-omics approaches combine data from various "omics" disciplines, including:
Genomics : To identify genetic factors that may influence drug response.
Transcriptomics : To study how the compound affects gene expression.
Proteomics : To analyze changes in protein expression and post-translational modifications. researchgate.net
Metabolomics : To investigate the impact on cellular metabolism.
By integrating these datasets, researchers can gain a holistic view of the cellular response to treatment. nih.govnih.govspringernature.com For kinase inhibitors, for example, multi-omics data can help to:
Identify primary and secondary targets : By correlating kinase inhibition profiles with changes in downstream signaling pathways. nih.govnih.gov
Elucidate mechanisms of drug resistance : By comparing the omics profiles of sensitive and resistant cells. researchgate.net
Discover biomarkers of drug response : To identify patient populations that are most likely to benefit from treatment. nih.gov
This systems-level understanding can guide the optimization of lead compounds and the design of more effective therapeutic strategies. nygen.ionashbio.com
Design of Targeted Delivery Systems for this compound in Preclinical Research
While this compound and its analogs may exhibit potent biological activity, their therapeutic efficacy can be limited by factors such as poor solubility, off-target toxicity, and rapid clearance from the body. nih.gov Targeted drug delivery systems offer a promising strategy to overcome these limitations by delivering the drug specifically to the site of action, thereby enhancing its therapeutic index. eurekaselect.comnih.gov
Various nanocarriers are being explored for the targeted delivery of heterocyclic compounds, including those with a pyrimidine-imidazole scaffold. nih.govresearchgate.netmdpi.com These include:
Liposomes : Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.
Polymeric Nanoparticles : Made from biodegradable polymers, these nanoparticles can be surface-functionalized with targeting ligands to enhance their accumulation in diseased tissues. eurekaselect.com
Micelles : Self-assembling nanosized structures that can solubilize poorly water-soluble drugs. eurekaselect.com
Dendrimers : Highly branched, tree-like molecules with a well-defined structure that can be used to carry multiple drug molecules. eurekaselect.com
For pyrimidine-based drugs, nanoparticle delivery systems have been shown to improve their stability and facilitate targeted delivery to cancer cells. nih.govresearchgate.net For example, low-density lipoprotein (LDL) nanoparticles have been used to encapsulate pyrimidine heterocyclic anticancer agents to target cancer cells that overexpress the LDL receptor. nih.gov Additionally, DNA-based nanomaterials are being investigated as platforms for delivering pyrimidine-containing drugs to tumors. nih.gov The use of such targeted delivery systems can improve the pharmacokinetic profile of the drug, reduce systemic toxicity, and enhance its therapeutic efficacy. youtube.com
Strategies for Overcoming Preclinical Challenges and Advancing Lead Compounds Derived from the this compound Scaffold
The transition of a promising lead compound from preclinical research to clinical development is a complex and challenging process. biobostonconsulting.commedium.com Many drug candidates fail during preclinical studies due to issues related to efficacy, safety, or pharmacokinetics. absbio.comresearchgate.net For compounds derived from the this compound scaffold, several strategies can be employed to navigate these preclinical hurdles.
A critical challenge is the selection of appropriate preclinical models that can accurately predict clinical outcomes. biobostonconsulting.commedium.com The use of patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) can provide more relevant insights into drug efficacy and resistance mechanisms compared to traditional cell line-derived xenografts.
Another major hurdle is predicting and mitigating potential toxicities. biobostonconsulting.com Early and comprehensive toxicology studies, including in vitro and in vivo assessments, are crucial. Computational models and in silico tools can be used to predict potential off-target effects and guide the design of safer analogs.
Furthermore, optimizing the pharmacokinetic properties of lead compounds is essential for achieving adequate drug exposure at the target site. This involves a careful balance of properties such as solubility, permeability, metabolic stability, and bioavailability. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are critical for guiding the chemical modifications needed to improve these parameters.
The table below outlines some of the key preclinical challenges and potential strategies for compounds based on the this compound scaffold.
| Preclinical Challenge | Strategies for Mitigation |
| Lead Compound Selection | High-throughput screening, structure-based drug design, and robust SAR/SPR studies. |
| Efficacy in Relevant Models | Use of patient-derived xenografts (PDXs), genetically engineered mouse models (GEMMs), and organoid cultures. |
| Toxicity and Safety | Early in vitro and in vivo toxicology screening, computational toxicity prediction, and identification of safety biomarkers. |
| Pharmacokinetics (ADME) | Optimization of physicochemical properties, formulation development, and detailed pharmacokinetic studies in multiple species. |
| Target Engagement and Biomarkers | Development of assays to measure target engagement in vivo and identification of pharmacodynamic biomarkers. |
By proactively addressing these challenges, researchers can increase the likelihood of successfully advancing lead compounds derived from the this compound scaffold into clinical development.
Q & A
Q. How can randomized block designs improve reproducibility in biological assays?
- Split-plot designs with four replicates control variability across assay batches (e.g., rootstocks as subplots, harvest seasons as sub-subplots). ANOVA identifies significant factors (p < 0.05) while minimizing environmental bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
